molecular formula C19H20Cl2O3 B14797179 methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate

methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate

Cat. No.: B14797179
M. Wt: 367.3 g/mol
InChI Key: YRGQEGGARYAXRF-ALTJMEPPSA-N
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Description

Methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate is a complex organic compound characterized by its unique structural features. This compound contains two chlorophenyl groups, a hydroxy group, and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core pentanoate structure through a series of aldol condensation reactions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via Friedel-Crafts acylation reactions using appropriate chlorobenzene derivatives.

    Hydroxylation: The hydroxy group is introduced through a selective hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R,5R)-4-(3-bromophenyl)-5-(4-bromophenyl)-5-hydroxy-2-methylpentanoate
  • Methyl (4R,5R)-4-(3-fluorophenyl)-5-(4-fluorophenyl)-5-hydroxy-2-methylpentanoate

Uniqueness

Methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C19H20Cl2O3

Molecular Weight

367.3 g/mol

IUPAC Name

methyl (4R,5R)-4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate

InChI

InChI=1S/C19H20Cl2O3/c1-12(19(23)24-2)10-17(14-4-3-5-16(21)11-14)18(22)13-6-8-15(20)9-7-13/h3-9,11-12,17-18,22H,10H2,1-2H3/t12?,17-,18+/m1/s1

InChI Key

YRGQEGGARYAXRF-ALTJMEPPSA-N

Isomeric SMILES

CC(C[C@H](C1=CC(=CC=C1)Cl)[C@H](C2=CC=C(C=C2)Cl)O)C(=O)OC

Canonical SMILES

CC(CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O)C(=O)OC

Origin of Product

United States

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